3-Ethyl-5-methyl-1H-indole-2-carboxylic acid
Description
Chemical Identity and Structural Characterization
Fundamental Chemical Properties
Molecular Formula and Weight
3-Ethyl-5-methyl-1H-indole-2-carboxylic acid possesses the molecular formula C₁₂H₁₃NO₂, indicating a composition of twelve carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. The molecular weight has been precisely determined to be 203.24 grams per mole through computational analysis using advanced chemical databases. This molecular weight places the compound within the range of small to medium-sized organic molecules, making it suitable for various synthetic applications while maintaining favorable pharmacokinetic properties.
The elemental composition reveals a carbon content of approximately 70.9%, hydrogen content of 6.4%, nitrogen content of 6.9%, and oxygen content of 15.7%. These proportions are consistent with the presence of an indole ring system combined with alkyl substituents and a carboxyl functional group. The relatively high carbon-to-hydrogen ratio reflects the aromatic character of the indole core structure.
Chemical Abstracts Service Registration (446830-65-5)
The compound has been officially registered with the Chemical Abstracts Service under the unique identifier 446830-65-5. This registration number serves as the primary reference for the compound in chemical databases, literature searches, and regulatory documentation. The Chemical Abstracts Service number was assigned following standard protocols for chemical substance registration and provides unambiguous identification of this specific molecular structure.
The registration process involved verification of the compound's structure, confirmation of its novelty or distinctiveness from existing entries, and assignment of a unique numerical identifier. This Chemical Abstracts Service number is recognized internationally and is used by chemical suppliers, research institutions, and regulatory agencies for compound identification and tracking purposes.
International Union of Pure and Applied Chemistry Nomenclature and Synonyms
The systematic International Union of Pure and Applied Chemistry name for this compound is this compound. This nomenclature follows standard International Union of Pure and Applied Chemistry conventions for naming heterocyclic compounds, clearly indicating the positions of substituents on the indole ring system. The "1H" designation specifies that the hydrogen atom is attached to the nitrogen atom at position 1 of the indole ring.
Alternative nomenclature systems have been documented in various chemical databases. The compound is also referenced as 1H-Indole-2-carboxylic acid, 3-ethyl-5-methyl- in Chemical Abstracts Service index nomenclature. Additional synonyms and identifiers include the Molecular Design Limited number MFCD03011724, which is used in chemical inventory systems. The compound appears in multiple chemical databases under these various naming conventions, ensuring comprehensive coverage in literature searches and chemical procurement processes.
Structural Features and Configuration
Indole Core Architecture
The fundamental structural framework of this compound is built upon the indole heterocyclic system, which consists of a benzene ring fused to a pyrrole ring. This bicyclic aromatic system provides significant structural stability and chemical reactivity patterns characteristic of indole derivatives. The indole core contains nine carbon atoms and one nitrogen atom arranged in a planar configuration that allows for extensive π-electron delocalization.
The aromatic character of the indole system contributes to the compound's stability and influences its chemical behavior. The nitrogen atom at position 1 of the indole ring maintains its basic character while participating in the aromatic system through its lone pair of electrons. This electronic configuration affects the compound's solubility properties, acid-base behavior, and potential for intermolecular interactions through hydrogen bonding.
The planarity of the indole ring system is crucial for the compound's ability to participate in π-π stacking interactions and other non-covalent binding modes. This structural feature is particularly important in biological systems where the compound may interact with protein binding sites or nucleic acid structures through aromatic stacking interactions.
Position-Specific Substituents
The compound features three distinct substituents attached to the indole core structure at specific positions that define its unique chemical identity. At position 3 of the indole ring, an ethyl group (–CH₂CH₃) is attached, providing increased lipophilicity and steric bulk compared to smaller alkyl substituents. This ethyl substituent influences the compound's physical properties, including solubility in organic solvents and membrane permeability characteristics.
The methyl group (–CH₃) at position 5 of the indole ring introduces additional steric and electronic effects that can influence the compound's reactivity and binding properties. This position corresponds to the benzene portion of the indole system, and substitution at this site can affect the electronic density distribution throughout the aromatic system. The methyl group acts as an electron-donating substituent, slightly increasing the electron density of the aromatic ring.
The carboxylic acid functional group (–COOH) at position 2 of the indole ring represents the most chemically reactive portion of the molecule. This functional group provides sites for hydrogen bonding, ionic interactions, and chemical derivatization reactions. The carboxyl group can exist in different ionization states depending on the solution conditions, with the carboxylate anion form predominating at physiological targets.
Crystallographic Data and Molecular Packing
While specific crystallographic data for this compound was not extensively detailed in the available sources, the compound's structural features suggest predictable packing arrangements based on related indole carboxylic acid structures. The presence of the carboxylic acid functional group enables the formation of hydrogen-bonded dimers through carboxyl-carboxyl interactions, a common motif in carboxylic acid crystal structures.
The planar indole ring system allows for potential π-π stacking interactions between molecules in the crystal lattice. The ethyl and methyl substituents may influence the packing efficiency and create specific intermolecular contact patterns that affect the compound's solid-state properties. These structural features can impact important physical properties such as melting point, solubility, and crystal morphology.
The three-dimensional arrangement of molecules in the crystal structure would be influenced by the balance between favorable hydrogen bonding interactions involving the carboxylic acid groups and optimal packing of the aromatic indole systems. The substituent pattern may create specific molecular conformations that optimize these intermolecular interactions while minimizing steric clashes between neighboring molecules.
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectral Analysis
Nuclear Magnetic Resonance spectroscopy represents a crucial analytical technique for characterizing the structure and purity of this compound. The compound's ¹H Nuclear Magnetic Resonance spectrum would be expected to display characteristic signals corresponding to the various proton environments within the molecule. The aromatic protons of the indole ring system would appear in the downfield region, typically between 6.5 and 8.0 parts per million, with specific chemical shifts depending on the electronic environment created by the substituents.
The ethyl substituent at position 3 would generate a characteristic ethyl pattern in the ¹H Nuclear Magnetic Resonance spectrum, consisting of a triplet for the methyl protons and a quartet for the methylene protons. These signals would appear in the aliphatic region of the spectrum, typically between 1.0 and 3.0 parts per million. The coupling pattern and integration ratios would confirm the presence and integrity of the ethyl group.
The ¹³C Nuclear Magnetic Resonance spectrum would provide complementary structural information by revealing the carbon framework of the molecule. The aromatic carbons of the indole system would appear in the range of 100-160 parts per million, while the aliphatic carbons of the ethyl and methyl substituents would be observed in the 10-50 parts per million region. The carboxyl carbon would appear characteristically downfield, typically around 170-180 parts per million, confirming the presence of the carboxylic acid functional group.
Mass Spectrometry Profile
Mass spectrometry analysis of this compound would provide definitive molecular weight confirmation and structural fragmentation information. The molecular ion peak would be observed at mass-to-charge ratio 203, corresponding to the calculated molecular weight of 203.24 grams per mole. This molecular ion peak would serve as the base for fragmentation analysis and structural confirmation.
Characteristic fragmentation patterns would include the loss of the carboxyl group (loss of 45 mass units corresponding to COOH), resulting in a significant fragment at mass-to-charge ratio 158. Additional fragmentation might involve the loss of the ethyl group (loss of 29 mass units), producing fragments that could be traced to specific portions of the molecular structure. These fragmentation patterns would provide valuable structural information and could be used for compound identification and purity assessment.
Electrospray ionization mass spectrometry would be particularly suitable for this compound due to the presence of the carboxylic acid functional group, which readily forms ions in solution. The compound could be analyzed in both positive and negative ion modes, with negative ion mode likely showing the deprotonated molecular ion [M-H]⁻ at mass-to-charge ratio 202, while positive ion mode might show protonated or sodium adduct ions.
Infrared Spectroscopy Characteristics
Infrared spectroscopy would provide characteristic absorption bands that confirm the presence of specific functional groups within this compound. The carboxylic acid functional group would generate distinctive absorption bands, including a broad O-H stretch typically observed between 2500-3500 wavenumbers due to hydrogen bonding effects. The carbonyl (C=O) stretch of the carboxylic acid would appear as a strong absorption band around 1650-1750 wavenumbers.
The aromatic C-H stretches of the indole ring system would be observed in the region around 3000-3100 wavenumbers, while the aliphatic C-H stretches from the ethyl and methyl substituents would appear slightly lower, around 2800-3000 wavenumbers. The aromatic C=C stretches would contribute to absorptions in the 1450-1650 wavenumber region, providing confirmation of the aromatic character of the indole core.
The nitrogen-hydrogen stretch of the indole ring would produce a characteristic absorption band, typically observed around 3200-3500 wavenumbers. This band might overlap with the carboxylic acid O-H stretch but could be distinguished through deuterium exchange experiments or comparison with related compounds. The overall infrared spectrum would serve as a fingerprint for compound identification and could be used for quality control purposes in chemical synthesis and purification processes.
Properties
IUPAC Name |
3-ethyl-5-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-8-9-6-7(2)4-5-10(9)13-11(8)12(14)15/h4-6,13H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEZZABTFGEOOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=C1C=C(C=C2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389965 | |
| Record name | 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446830-65-5 | |
| Record name | 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reduction of Indole-2-carboxylic Acid Esters to Indoline-2-carboxylic Acid Derivatives and Subsequent Hydrolysis
- Starting Materials: Indole-2-carboxylic acid or esters substituted with methyl or ethyl groups at the 3- and 5-positions.
- Key Reagents: Dry hydrogen chloride gas, stannous chloride (SnCl2), alkanol solvents (methanol or ethanol), aqueous potassium or sodium hydroxide.
- Procedure:
- The indole-2-carboxylic acid or ester is contacted with dry HCl gas and stannous chloride in an alkanol solvent at atmospheric pressure, at temperatures between -25°C and +25°C for 2 to 24 hours.
- This step forms an indoline-2-carboxylic acid ester tin complex.
- The reaction mixture is concentrated and cooled to precipitate the tin complex, which is filtered and washed.
- The tin complex is then treated with aqueous KOH or NaOH solution in the presence of the alkanol solvent, maintaining pH above 9 (preferably 11) and temperature around 20-25°C.
- After completion, the mixture is acidified to pH ~5 to precipitate the free indoline-2-carboxylic acid.
- Outcome: This method yields the indoline-2-carboxylic acid intermediate, which can be further oxidized or modified to the target indole-2-carboxylic acid derivative with the desired 3-ethyl and 5-methyl substitutions.
- Notes: Methanol or ethanol are preferred solvents; the process can be done in situ or by isolating the tin complex first. The reaction is exothermic during hydroxide addition and requires careful pH and temperature control.
Friedel-Crafts Acylation and Reduction Route
- Starting Materials: 5-methyl-1H-indole-2-carboxylic acid ethyl ester.
- Key Reagents: Aluminum chloride (AlCl3), triethylsilane (Et3SiH), trifluoroacetic acid (TFA), sodium hydroxide (NaOH), ethanol.
- Procedure:
- The ethyl ester of 5-methylindole-2-carboxylic acid undergoes Friedel-Crafts acylation using AlCl3 in dichloromethane under reflux to introduce the ethyl group at the 3-position.
- The acylated intermediate is reduced by triethylsilane in trifluoroacetic acid at 0°C to room temperature.
- The product is then hydrolyzed under reflux with aqueous NaOH in ethanol to yield the free acid.
- Outcome: This method efficiently introduces the ethyl group at the 3-position while maintaining the methyl substitution at the 5-position and the carboxylic acid at the 2-position.
Hemetsberger-Knittel Indole Synthesis Adaptation
- Starting Materials: Substituted benzaldehydes and methyl 2-azidoacetate.
- Key Reagents: Base for Knoevenagel condensation, heat for thermolysis, electrophilic cyclization agents.
- Procedure:
- Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes forms methyl-2-azidocinnamate intermediates.
- Thermolysis of the azide followed by electrophilic cyclization yields substituted indole-2-carboxylates.
- Subsequent hydrolysis and functional group modifications introduce the ethyl and methyl groups at the 3- and 5-positions, respectively.
- Outcome: This method allows for the synthesis of 3-ethyl-5-methyl-1H-indole-2-carboxylic acid derivatives with good yields and structural diversity.
Alternative Synthetic Routes
- Nitrotoluene and Diethyl Oxalate Condensation:
- A method reported for indole-2-carboxylic acid synthesis involves condensation of nitrotoluene with diethyl oxalate under ferrous hydroxide catalysis, followed by reduction with hydrazine hydrate.
- This approach can be adapted for substituted nitrotoluenes to introduce methyl groups at the 5-position and further alkylation at the 3-position.
The reduction of indole-2-carboxylic acid esters using stannous chloride and dry HCl gas in alkanol solvents is a robust method that allows for the preparation of indoline intermediates, which can be converted to the target acid with high purity. Control of pH and temperature during hydroxide treatment is critical to maximize yield and purity.
Friedel-Crafts acylation followed by triethylsilane reduction is effective for introducing alkyl groups at the 3-position without disturbing the methyl substitution at the 5-position. This method benefits from mild conditions and good functional group tolerance.
The Hemetsberger-Knittel synthesis provides a flexible approach to access various substituted indole-2-carboxylic acids, including 3-ethyl-5-methyl derivatives, by varying the benzaldehyde starting materials. Optimization of reaction temperature and stoichiometry in the Knoevenagel condensation step is essential for good yields.
Alternative synthetic routes using nitrotoluene and diethyl oxalate offer cost-effective access to indole-2-carboxylic acids but may require additional steps for selective substitution at the 3- and 5-positions.
The preparation of this compound involves strategic selection of synthetic routes that balance yield, selectivity, and scalability. The most authoritative and practical methods include the stannous chloride reduction of indole-2-carboxylic acid esters and Friedel-Crafts acylation followed by reduction and hydrolysis. The Hemetsberger-Knittel synthesis offers a versatile alternative for structural diversification. Careful control of reaction conditions, especially pH and temperature, is essential for optimal product purity and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
3-Ethyl-5-methyl-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anti-inflammatory, and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit enzymes like 5-lipoxygenase, which plays a role in inflammatory processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 3-ethyl-5-methyl-1H-indole-2-carboxylic acid with other indole-based carboxylic acids:
| Compound Name | Substituents | Molecular Formula | Melting Point (°C) | CAS Number |
|---|---|---|---|---|
| This compound | 3-Ethyl, 5-methyl, 2-COOH | C₁₂H₁₃NO₂ | Not reported | Not available |
| Indole-5-carboxylic acid | 5-COOH | C₉H₇NO₂ | 232–234 | 771-50-6 |
| Indole-6-carboxylic acid | 6-COOH | C₉H₇NO₂ | 256–259 | 1670-82-2 |
| 7-Chloro-3-methyl-1H-indole-2-carboxylic acid | 7-Cl, 3-methyl, 2-COOH | C₁₀H₈ClNO₂ | Not reported | 16381-48-9 |
| 5-Methoxy-1H-indole-3-carboxylic acid | 5-OCH₃, 3-COOH | C₁₀H₉NO₃ | Not reported | 10242-01-0 |
Key Observations :
Reactivity and Functionalization
- Carboxylic Acid Derivatives : The 2-carboxylic acid group in the target compound can be converted to amides or esters. For example, indole-2-carboxamides are synthesized via coupling reactions, as demonstrated in studies of allosteric modulators .
- Comparative Reactivity : Chloro-substituted analogs (e.g., 7-chloro-3-methyl derivative) may exhibit reduced nucleophilicity at the 2-position due to electron-withdrawing effects, whereas methoxy-substituted derivatives (e.g., 5-methoxy-1H-indole-3-carboxylic acid) show enhanced solubility in polar solvents .
Biological Activity
3-Ethyl-5-methyl-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique substitution pattern, which significantly influences its interactions with biological targets. The following sections detail its mechanisms of action, biochemical pathways, and various biological activities supported by recent research findings.
Target Interaction
this compound interacts with multiple biological targets, including receptors and enzymes, leading to significant cellular effects. Indole derivatives are known to bind with high affinity to various receptors, which facilitates their biological activity.
Mode of Action
The compound's mode of action involves binding to specific biomolecules, altering their activity. For instance, it can inhibit enzyme activity by occupying the active site, thereby preventing substrate access. This mechanism is crucial in mediating its antiviral and anticancer effects.
Biochemical Pathways
Research indicates that this compound influences several biochemical pathways, impacting processes such as cell signaling, gene expression, and metabolic flux. It has been observed to upregulate genes involved in metabolic pathways, suggesting a role in modulating cellular metabolism.
Biological Activities
This compound exhibits a wide range of biological activities:
Case Studies and Research Findings
Several studies have highlighted the promising biological activities of this compound:
- Antiviral Research : A study on indole derivatives identified that modifications at specific positions on the indole core significantly improved the antiviral activity against HIV integrase. The introduction of hydrophobic groups enhanced binding affinity and inhibitory potency .
- Cancer Cell Line Studies : In an evaluation of various indole derivatives, this compound was found to exhibit comparable antiproliferative effects against breast and prostate cancer cell lines, reinforcing the importance of structural modifications in enhancing therapeutic efficacy .
- Antimicrobial Testing : The compound was tested against common bacterial strains and demonstrated notable antimicrobial activity, supporting its potential use in developing new antibacterial agents.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antiviral | Inhibits HIV integrase with IC50 = 0.13 μM | |
| Anticancer | GI50 values ranging from 56 nM to 59 nM | |
| Antimicrobial | Effective against E. faecalis and S. typhi |
Table 2: Structure–Activity Relationship Insights
| Compound Modification | Effect on Activity | IC50/ GI50 |
|---|---|---|
| C3 long branch addition | Increased integrase inhibition | IC50 = 0.13 μM |
| C6 halogenated benzene | Enhanced antiproliferative effect | GI50 = 56 nM |
Q & A
Q. What are the recommended synthetic routes for preparing 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid?
A common approach involves hydrolyzing ethyl ester precursors under alkaline conditions. For example, refluxing ethyl 3-alkyl-5-substituted-indole-2-carboxylates with aqueous NaOH (3 N), followed by acidification with HCl to precipitate the carboxylic acid derivative. This method ensures high yields (>90%) and avoids side reactions like decarboxylation . Alternative routes may use formyl intermediates (e.g., 3-formylindole derivatives) condensed with thiazolidinones or aminothiazoles in acetic acid under reflux, as seen in analogous indole-carboxylic acid syntheses .
Q. How can researchers confirm the purity and structural integrity of this compound?
Analytical methods include:
- HPLC : Monitor purity using C18 reverse-phase columns with UV detection (λ = 254 nm).
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+ for C₁₂H₁₃NO₂: 204.10).
- NMR : Key signals include indole NH (~12 ppm, broad), carboxylic acid proton (~13 ppm, if free), and ethyl/methyl group resonances (1.2–2.5 ppm) .
Q. What are the critical safety precautions for handling this compound?
While specific toxicological data are limited, general indole-handling protocols apply:
- Use P95 respirators or OV/AG/P99 filters in poorly ventilated areas.
- Avoid skin contact with nitrile gloves and lab coats.
- Store in a dry, cool environment (2–8°C) to prevent decomposition .
Advanced Research Questions
Q. How do substituent positions (e.g., ethyl at C3, methyl at C5) influence the compound’s reactivity or bioactivity?
Substituents at C3 and C5 modulate electronic and steric effects:
- C3 ethyl groups enhance lipophilicity (LogP ~1.6–2.0), affecting membrane permeability in biological assays.
- C5 methyl groups may sterically hinder electrophilic substitution at the indole core, directing reactions to C4 or C6 positions. Comparative SAR studies of similar indole-2-carboxylic acids suggest these modifications improve metabolic stability in vitro .
Q. What experimental strategies resolve contradictions in reported physicochemical properties (e.g., solubility)?
Discrepancies in solubility data often arise from polymorphic forms or residual solvents. To address this:
Q. How can researchers optimize reaction conditions to avoid byproducts during carboxylate ester hydrolysis?
Key parameters include:
- Temperature control : Refluxing ethanol/NaOH at 80–85°C minimizes ester degradation.
- Stoichiometry : Use 6 equivalents of NaOH to ensure complete hydrolysis.
- Acidification rate : Slow addition of HCl (0.1 N) at 0–5°C prevents sudden pH drops, reducing risk of indole ring protonation or side reactions .
Q. What are the stability challenges of this compound under long-term storage?
Instability may arise from:
- Oxidation : Protect from light and store under argon.
- Hygroscopicity : Use desiccants (e.g., silica gel) in sealed containers.
- Decarboxylation : Avoid temperatures >40°C. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .
Methodological Notes
- Synthetic References : Prioritize protocols from peer-reviewed journals over vendor catalogs due to variability in commercial batch quality .
- Data Validation : Cross-check experimental LogP and PSA values with computational tools (e.g., ChemAxon) to identify outliers .
- Contradiction Management : Replicate conflicting studies using standardized conditions (e.g., USP buffers for solubility assays) to isolate variables .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
